molecular formula C11H9F3N2O B2709919 N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide CAS No. 2411235-44-2

N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide

Cat. No. B2709919
CAS RN: 2411235-44-2
M. Wt: 242.201
InChI Key: CSWNHHZEPPUZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide, commonly known as TFPB, is a chemical compound used in scientific research. It is a small molecule that has been found to have various biochemical and physiological effects.

Mechanism of Action

TFPB inhibits PKC enzymes by binding to the regulatory domain of the enzyme. This binding prevents the activation of the enzyme, leading to the inhibition of cellular processes that are regulated by PKC enzymes.
Biochemical and Physiological Effects:
TFPB has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. TFPB has also been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells.

Advantages and Limitations for Lab Experiments

TFPB is a small molecule that can easily penetrate cell membranes, making it an ideal compound for in vitro studies. However, TFPB has low solubility in water, which can make it difficult to use in in vivo studies. TFPB also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

TFPB has shown promising results in various scientific research studies. Future research could focus on the development of more potent and selective PKC inhibitors based on the structure of TFPB. Future research could also focus on the use of TFPB in the treatment of various diseases, including cancer and diabetes. Additionally, future research could focus on the optimization of TFPB for use in in vivo studies.

Synthesis Methods

TFPB can be synthesized using a multistep process. The first step involves the reaction of 3-bromo-6-(trifluoromethyl)pyridine with sodium hydride in dimethylformamide. This reaction produces 6-(trifluoromethyl)pyridin-3-ol. The second step involves the reaction of the 6-(trifluoromethyl)pyridin-3-ol with 2-bromobut-2-ynenitrile in the presence of cesium carbonate in dimethylformamide. This reaction produces TFPB.

Scientific Research Applications

TFPB has been used in various scientific research studies. It has been found to be a potent inhibitor of the protein kinase C (PKC) family of enzymes. PKC enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. TFPB has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-2-3-10(17)16-7-8-4-5-9(15-6-8)11(12,13)14/h4-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWNHHZEPPUZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.